Phosphate-Lowering Efficacy Matches Sevelamer Carbonate While Delivering Superior Iron Parameter Improvement in a Phase III Head-to-Head Trial
In a 12-week, multicenter, open-label, randomized, active-drug-controlled phase III trial in Chinese hemodialysis patients (n=240 randomized, 217 completers), ferric citrate and sevelamer carbonate achieved statistically indistinguishable reductions in serum phosphorus. The ferric citrate group reached a serum phosphorus of 0.59 ± 0.54 mmol/L compared to 0.56 ± 0.62 mmol/L in the sevelamer carbonate group [1]. There was no significant between-group difference in the proportion of patients reaching the target phosphorus range. However, changes in iron metabolism indicators (ferritin, TSAT) were significantly higher in the ferric citrate group compared to the sevelamer carbonate group over the same 12-week treatment period [1].
| Evidence Dimension | Serum phosphorus reduction (achieved on-treatment level) and iron parameter change |
|---|---|
| Target Compound Data | Serum phosphorus: 0.59 ± 0.54 mmol/L; iron metabolism indicators significantly improved vs. comparator |
| Comparator Or Baseline | Sevelamer carbonate: serum phosphorus 0.56 ± 0.62 mmol/L; no significant improvement in iron metabolism indicators |
| Quantified Difference | Phosphorus difference not statistically significant (P>0.05); iron parameters statistically significantly higher for ferric citrate (P<0.05) |
| Conditions | Phase III multicenter randomized open-label active-drug-controlled study; 12-week treatment in Chinese HD patients with hyperphosphatemia; NCT03984760-equivalent design |
Why This Matters
For procurement, ferric citrate monohydrate provides equivalent phosphate control to sevelamer carbonate with the added advantage of simultaneously improving iron stores, potentially reducing or eliminating the need for separate oral or intravenous iron therapy.
- [1] Wang Y, Chen X, Zhu H, et al. Efficacy and safety of ferric citrate on hyperphosphatemia among Chinese patients with chronic kidney disease undergoing hemodialysis: a phase III multicenter randomized open-label active-drug-controlled study. Am J Nephrol. 2023;54(9-10):368-378. doi:10.1159/000534425. PMID: 37812931. View Source
